
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a methoxybenzoate ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about an hour . The resulting product is then purified by flash chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s coumarin core makes it a candidate for studying enzyme inhibition and other biological activities.
Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties, making this compound of interest in drug development.
Industry: It can be used in the development of fluorescent dyes and sensors due to its chromophoric properties.
作用機序
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets. The coumarin core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core but differ in the substituents, leading to variations in their biological activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound is similar but has a chlorobenzoate ester instead of a methoxybenzoate ester, which can affect its chemical reactivity and biological properties.
Uniqueness
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group, chlorine atom, and methoxybenzoate ester makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H19ClO5 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
(4-butyl-6-chloro-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C21H19ClO5/c1-3-4-5-14-10-20(23)26-18-12-19(17(22)11-16(14)18)27-21(24)13-6-8-15(25-2)9-7-13/h6-12H,3-5H2,1-2H3 |
InChIキー |
JEWTUIKOFWYRQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


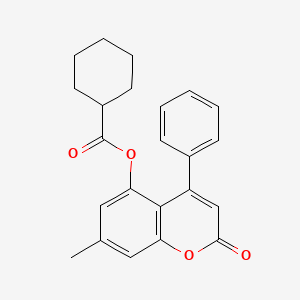
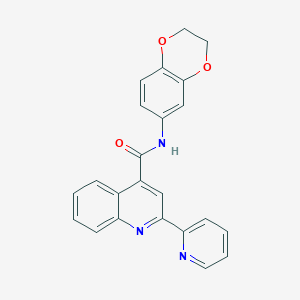
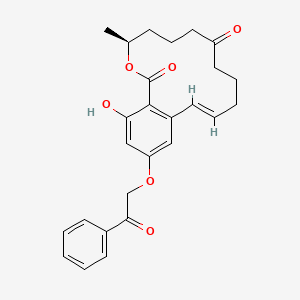
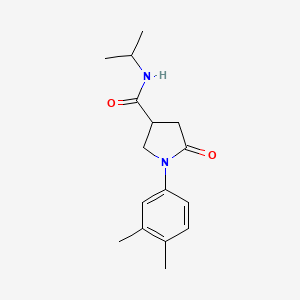
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11156111.png)

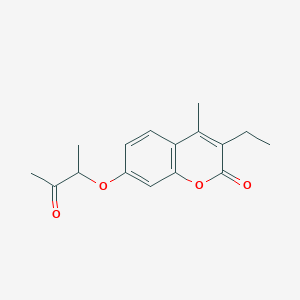
![N-(3,4-dimethoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11156135.png)
![N-(2-methoxyphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156142.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11156149.png)
![4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one](/img/structure/B11156156.png)
![methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11156161.png)
![1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11156165.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine](/img/structure/B11156166.png)
